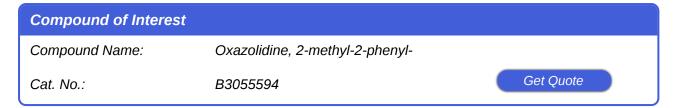


# Spectroscopic Characterization of 2-Methyl-2-Phenyl-Oxazolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2-methyl-2-phenyl-oxazolidine. The document details predicted spectroscopic data based on the analysis of related compounds and established principles of spectroscopic interpretation. It also includes comprehensive experimental protocols for acquiring such data, aimed at professionals in research and drug development.

#### **Chemical Structure and Overview**

2-Methyl-2-phenyl-oxazolidine is a heterocyclic compound belonging to the oxazolidine family. Its structure consists of a five-membered ring containing both nitrogen and oxygen atoms, substituted at the 2-position with both a methyl and a phenyl group. This structure is of interest in medicinal chemistry and organic synthesis due to the prevalence of the oxazolidine core in various biologically active molecules.

Figure 1. Chemical Structure of 2-Methyl-2-Phenyl-Oxazolidine

# **Predicted Spectroscopic Data**

Due to the limited availability of published spectra specifically for 2-methyl-2-phenyl-oxazolidine, the following data tables are based on predicted values derived from spectral data of analogous structures and general principles of spectroscopy.

#### <sup>1</sup>H NMR Spectroscopy Data (Predicted)



Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts for 2-Methyl-2-Phenyl-Oxazolidine

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
-CH₃ (at C2)	1.6 - 1.8	Singlet	3H
-CH <sub>2</sub> - (at C5)	3.8 - 4.2	Multiplet	2H
-CH <sub>2</sub> - (at C4)	3.0 - 3.4	Multiplet	2H
N-H	1.5 - 2.5 (broad)	Singlet	1H
Phenyl-H	7.2 - 7.5	Multiplet	5H

Note: The solvent used for NMR analysis will affect the chemical shifts, particularly for the N-H proton.

### <sup>13</sup>C NMR Spectroscopy Data (Predicted)

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for 2-Methyl-2-Phenyl-Oxazolidine

Carbon	Predicted Chemical Shift (δ, ppm)
-CH₃ (at C2)	25 - 30
C-2	95 - 105
C-4	45 - 55
C-5	65 - 75
Phenyl C-ipso	140 - 150
Phenyl C-ortho	125 - 130
Phenyl C-meta	128 - 132
Phenyl C-para	127 - 131

# **Infrared (IR) Spectroscopy Data (Predicted)**



Table 3: Predicted IR Absorption Bands for 2-Methyl-2-Phenyl-Oxazolidine

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
N-H Stretch	3300 - 3500	Medium, Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=C Stretch (Aromatic)	1450 - 1600	Medium to Strong
C-N Stretch	1180 - 1360	Medium
C-O Stretch	1000 - 1300	Strong

## **Mass Spectrometry (MS) Data (Predicted)**

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Methyl-2-Phenyl-Oxazolidine

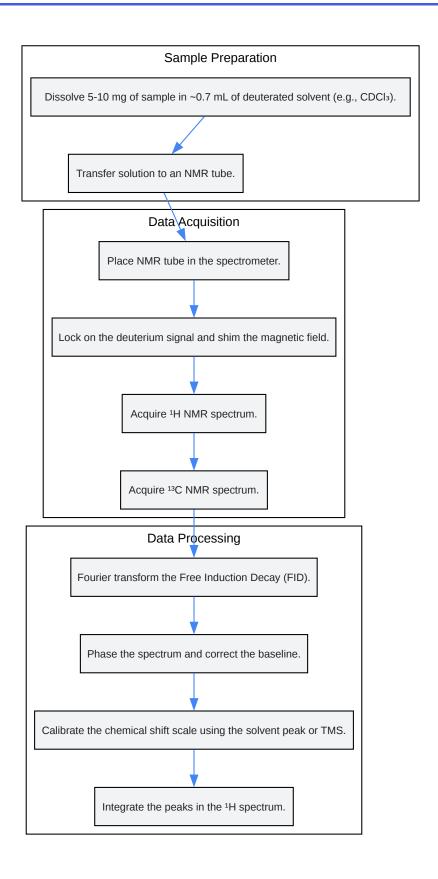
m/z	Predicted Fragment
177	[M] <sup>+</sup> (Molecular Ion)
162	[M - CH <sub>3</sub> ] <sup>+</sup>
105	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

# **Experimental Protocols**

The following sections provide detailed methodologies for the spectroscopic characterization of 2-methyl-2-phenyl-oxazolidine.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**





Click to download full resolution via product page

Figure 2. Experimental Workflow for NMR Spectroscopy



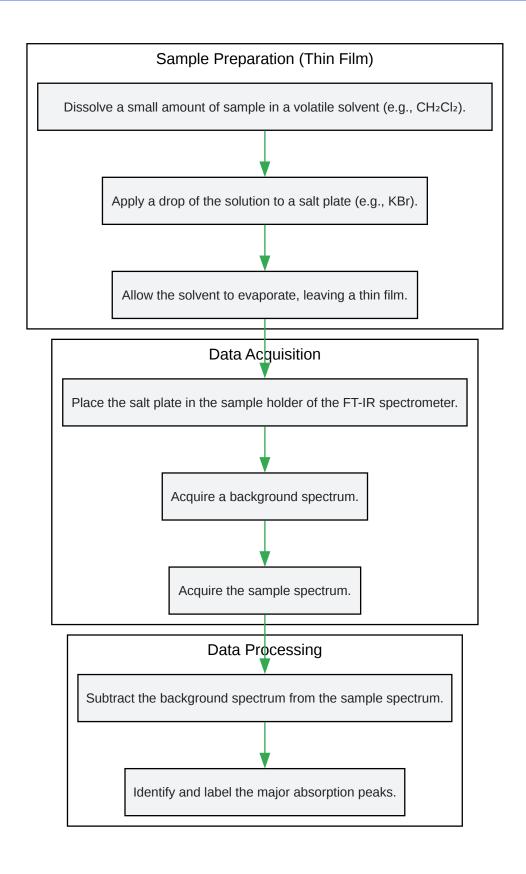




A sample of approximately 5-10 mg of 2-methyl-2-phenyl-oxazolidine is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>), in a standard 5 mm NMR tube.[1] The spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR.[1] For <sup>13</sup>C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.[2] The data is then processed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

### Infrared (IR) Spectroscopy





Click to download full resolution via product page

Figure 3. Experimental Workflow for FT-IR Spectroscopy



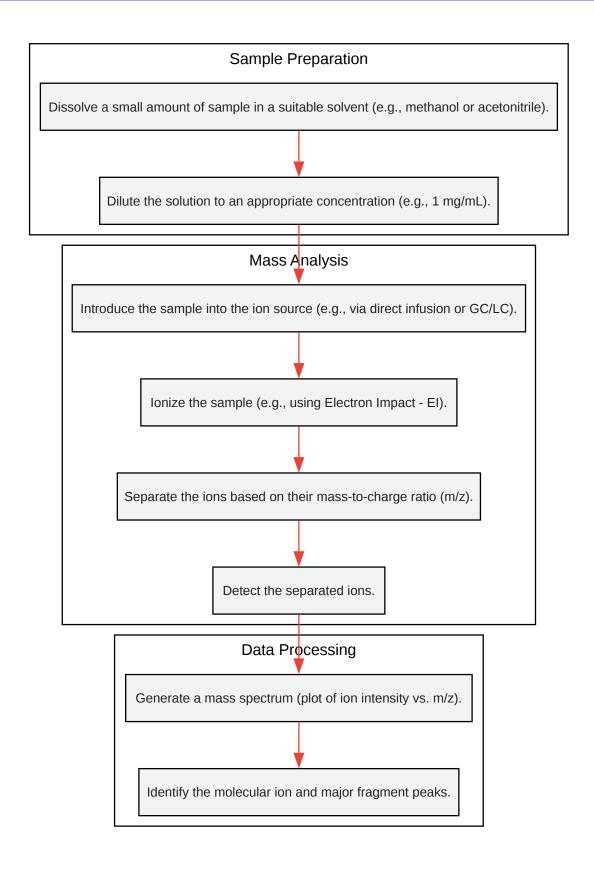




For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent, applying a drop to a salt plate (e.g., KBr or NaCl), and allowing the solvent to evaporate.[4][5] Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr and pressing the mixture into a disc.[6] The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[7] A background spectrum of the empty sample compartment is typically recorded and subtracted from the sample spectrum.[7]

#### **Mass Spectrometry (MS)**





Click to download full resolution via product page

Figure 4. Experimental Workflow for Mass Spectrometry



A dilute solution of the sample in a volatile solvent is introduced into the mass spectrometer.[8] Electron Impact (EI) is a common ionization technique for this type of molecule, which involves bombarding the sample with a high-energy electron beam.[9] This causes the molecule to ionize and fragment. The resulting ions are separated by a mass analyzer based on their mass-to-charge (m/z) ratio and detected.[10] The resulting mass spectrum provides information about the molecular weight and the structure of the fragments.[11]

#### Conclusion

The spectroscopic characterization of 2-methyl-2-phenyl-oxazolidine can be effectively achieved through a combination of <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and mass spectrometry. While experimental data for this specific compound is not readily available in the literature, this guide provides a comprehensive set of predicted data and detailed experimental protocols to enable its thorough analysis. These spectroscopic techniques, when used in conjunction, provide a powerful toolkit for the structural elucidation and purity assessment of 2-methyl-2-phenyl-oxazolidine, which is crucial for its application in research and development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Nuclear magnetic resonance spectroscopy (1H NMR) [bio-protocol.org]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]



- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 29.7 Mass Spectrometry (MS) Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Methyl-2-Phenyl-Oxazolidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3055594#spectroscopic-characterization-of-2-methyl-2-phenyl-oxazolidine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com